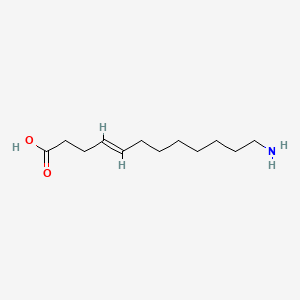
1,1,3-Triethoxy-4-decene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Triethoxy-4-decene: is an organic compound with the molecular formula C16H32O3 . It is characterized by the presence of three ethoxy groups attached to a decene backbone. This compound is part of the alkyl orthoesters family, which are known for their unique chemical properties and versatility in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,3-Triethoxy-4-decene can be synthesized through the nucleophilic substitution reaction of chloroform with alkoxides.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of solvent-free conditions or aqueous media to align with green chemistry principles. This eco-friendly approach minimizes the use of volatile toxic solvents, making the process safer and more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 1,1,3-Triethoxy-4-decene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine) and alkyl halides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce alcohols .
Aplicaciones Científicas De Investigación
1,1,3-Triethoxy-4-decene has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1,1,3-Triethoxy-4-decene involves its interaction with various molecular targets and pathways. The compound’s ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. Additionally, its decene backbone can undergo oxidation and reduction reactions, resulting in the formation of different functional groups .
Comparación Con Compuestos Similares
1H,1H,2H,2H-Perfluorooctyltriethoxysilane: This compound is similar in structure but contains fluorine atoms, which impart unique properties such as low surface energy and anti-adhesive behavior.
Triethyl orthoformate: Another alkyl orthoester, it is used in similar applications but has a different alkyl group attached to the central carbon atom.
Uniqueness: 1,1,3-Triethoxy-4-decene stands out due to its specific combination of ethoxy groups and decene backbone, which provide a balance of reactivity and stability. This makes it particularly useful in a variety of chemical and industrial applications .
Propiedades
Número CAS |
72152-75-1 |
|---|---|
Fórmula molecular |
C16H32O3 |
Peso molecular |
272.42 g/mol |
Nombre IUPAC |
(E,3R)-1,1,3-triethoxydec-4-ene |
InChI |
InChI=1S/C16H32O3/c1-5-9-10-11-12-13-15(17-6-2)14-16(18-7-3)19-8-4/h12-13,15-16H,5-11,14H2,1-4H3/b13-12+/t15-/m0/s1 |
Clave InChI |
RCATYCKUCAVYNI-LHNRBYRGSA-N |
SMILES isomérico |
CCCCC/C=C/[C@@H](CC(OCC)OCC)OCC |
SMILES canónico |
CCCCCC=CC(CC(OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





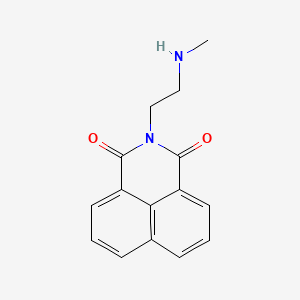
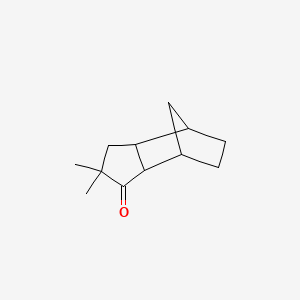
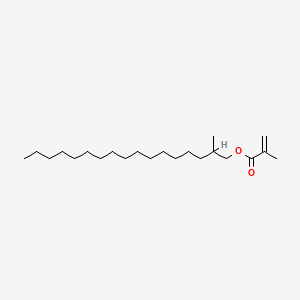


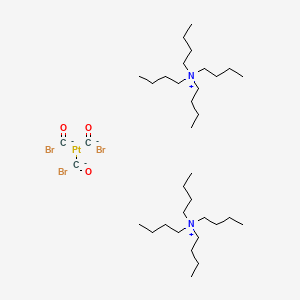
![Bis[[(2-aminoethyl)amino]methyl]phenol](/img/structure/B12661754.png)



